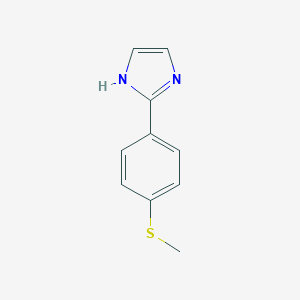

2-(4-(methylthio)phenyl)-1H-imidazole

説明

The compound “2-(4-(methylthio)phenyl)-1H-imidazole” is a lesser-known substance and there is limited information available about it. It is a member of the phenethylamine class . It is thought to produce its effects by binding to serotonin receptors in the brain, although the precise mechanism is not fully understood .

科学的研究の応用

Corrosion Inhibition

A notable application of imidazole derivatives, including 2-(4-(methylthio)phenyl)-1H-imidazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in aggressive environments:

Inhibition of Carbon Steel Corrosion : Imidazole derivatives have been shown to act as effective corrosion inhibitors for carbon steel in hydrochloric acid environments. Their efficiency increases with concentration, suggesting a strong adsorption onto the metal surface and following the Langmuir adsorption isotherm model. These inhibitors provide a protective layer on the metal, significantly reducing corrosion rates (Zhang et al., 2015).

Copper Corrosion Prevention : Research has also highlighted the use of imidazole derivatives in preventing copper corrosion. These compounds improve inhibitory efficiency in environments with varying pH values, pointing towards their adaptability and potential for broad application in metal protection (Ćurković et al., 2010).

Anti-cancer Activity

- Tumour Inhibition : Imidazole derivatives have been synthesized and evaluated for their anti-cancer activity. Studies on animals have demonstrated a broad spectrum of anti-tumour action, suggesting that at least one N-methyl group is necessary for this activity. This discovery opens potential pathways for developing new cancer treatments (Audette et al., 1973).

Material Science and Other Applications

Photocatalytic Properties : Imidazole-based coordination complexes have been studied for their photocatalytic properties, specifically in the degradation of dyes, indicating their utility in environmental cleanup and wastewater treatment applications (Lu et al., 2021).

Electrolytes in Fuel Cells : The use of imidazole and its derivatives as additives in polybenzimidazole membranes doped with phosphoric acid has been explored. These additives improve the conductivity of membranes at high temperatures, highlighting their potential in enhancing fuel cell performance (Schechter & Savinell, 2002).

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFJXFHLAXWHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623108 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylthio)phenyl)-1H-imidazole | |

CAS RN |

115053-39-9 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

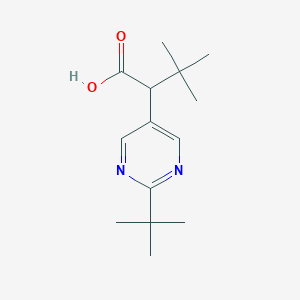

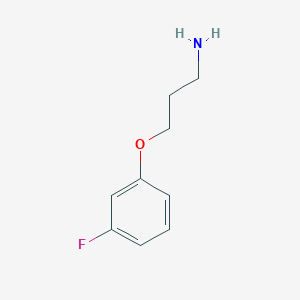

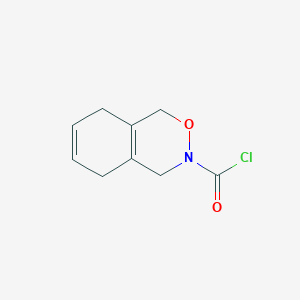

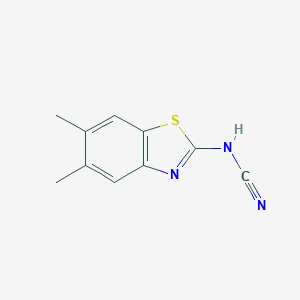

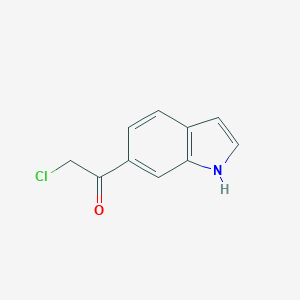

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)